
1-butoxypentane;formaldehyde;phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butoxypentane;formaldehyde;phenol is a type of phenolic resin, which is a synthetic polymer obtained by the reaction of phenol with formaldehyde. These resins are known for their high mechanical strength, heat resistance, and chemical stability. They are widely used in various industrial applications, including adhesives, coatings, and molding compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol reacts with formaldehyde in the presence of either an acid or a base catalyst. The reaction can proceed via two main routes:
Novolac Route: This involves the reaction of phenol with formaldehyde in the presence of an acid catalyst, resulting in a linear polymer.
Industrial Production Methods
Industrial production of phenolic resins typically involves the use of formaldehyde in its aqueous form (formalin) and phenol. The reaction conditions are carefully controlled to achieve the desired molecular weight and properties of the resin. The process can be carried out in batch or continuous reactors, depending on the scale of production .
Chemical Reactions Analysis
1-butoxypentane;formaldehyde;phenol undergoes several types of chemical reactions:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under certain conditions.
Substitution: The aromatic ring of phenol can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid . The major products formed from these reactions include quinones, nitrophenols, and sulfonated phenols .
Scientific Research Applications
1-butoxypentane;formaldehyde;phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of phenol, polymer with formaldehyde, Bu ether involves the formation of a highly crosslinked network through the reaction of phenol with formaldehyde. The hydroxymethyl groups formed during the initial reaction can further react to form methylene or ether bridges, resulting in a thermosetting polymer . The molecular targets and pathways involved include the phenolic hydroxyl groups and the formaldehyde molecules, which undergo condensation reactions to form the final polymer structure .
Comparison with Similar Compounds
1-butoxypentane;formaldehyde;phenol can be compared with other similar compounds such as:
Urea-formaldehyde resin: Similar in terms of being a thermosetting polymer, but differs in its lower mechanical strength and heat resistance.
Melamine-formaldehyde resin: Offers higher heat resistance and hardness compared to phenolic resins, but is more expensive.
Epoxy resin: Known for its excellent adhesive properties and chemical resistance, but requires more complex curing processes.
This compound is unique in its balance of mechanical strength, heat resistance, and cost-effectiveness, making it a versatile material for various applications .
Properties
CAS No. |
129870-78-6 |
|---|---|
Molecular Formula |
C16H28O3 |
Molecular Weight |
268.397 |
IUPAC Name |
1-butoxypentane;formaldehyde;phenol |
InChI |
InChI=1S/C9H20O.C6H6O.CH2O/c1-3-5-7-9-10-8-6-4-2;7-6-4-2-1-3-5-6;1-2/h3-9H2,1-2H3;1-5,7H;1H2 |
InChI Key |
VLGYQQCQFYPNIY-UHFFFAOYSA-N |
SMILES |
CCCCCOCCCC.C=O.C1=CC=C(C=C1)O |
Synonyms |
Phenol, polymer with formaldehyde, Bu ether |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B594490.png)
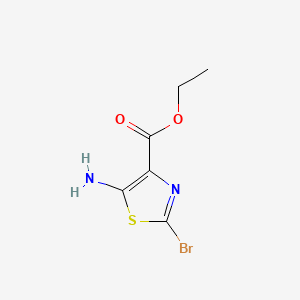
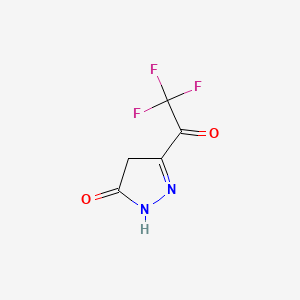

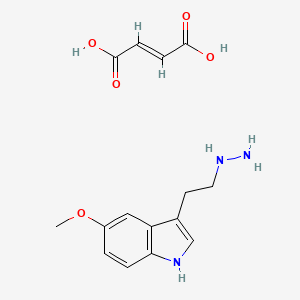
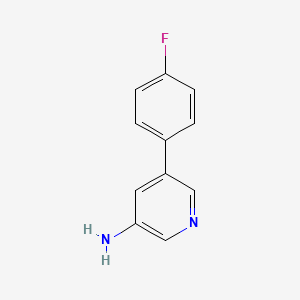
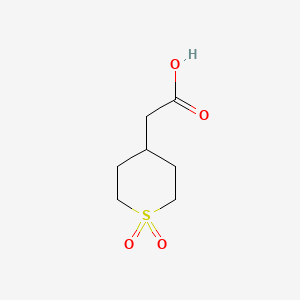
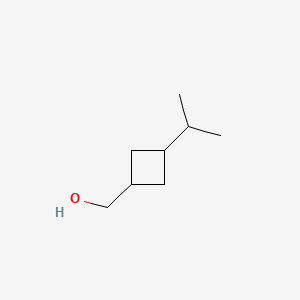

![8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B594505.png)
![5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one](/img/structure/B594507.png)
